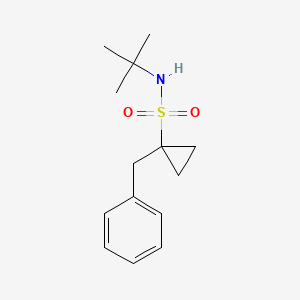

1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide

Vue d'ensemble

Description

1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide is an organic compound with the molecular formula C14H21NO2S It is characterized by a cyclopropane ring attached to a sulfonamide group, which is further substituted with a benzyl group and a tert-butyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide typically involves the reaction of cyclopropane derivatives with sulfonamide precursors. . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the sulfonamide group, leading to the formation of amine derivatives.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.

Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism by which 1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropane ring and benzyl group contribute to the compound’s overall binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Sulfonamide Drugs: Such as sulfamethazine and sulfadiazine, which also contain the sulfonamide functional group and exhibit antibacterial properties.

Cyclopropane Derivatives: Compounds like cyclopropane carboxylic acid derivatives, which share the cyclopropane ring structure.

Uniqueness: 1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide is unique due to the combination of its structural features, including the cyclopropane ring, benzyl group, and sulfonamide linkage. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Activité Biologique

1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring, a benzyl group, and a sulfonamide functional group. These structural components contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Neuroprotective Effects : Potential to protect neuronal cells against toxic insults.

- Enzyme Inhibition : Acts as an inhibitor of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives demonstrate considerable antimicrobial effects. A study comparing various sulfonamides found that this compound exhibited higher antibacterial activity against Gram-positive and Gram-negative bacteria compared to traditional sulfonamides .

| Compound | Antibacterial Activity (MIC µg/mL) |

|---|---|

| This compound | 32 |

| Sulfamethoxazole | 64 |

| Trimethoprim | 16 |

Neuroprotective Effects

In vitro studies using SH-SY5Y neuronal cells exposed to amyloid-beta (Aβ) peptides demonstrated that this compound significantly improved cell viability. The compound effectively reduced neurotoxicity induced by Aβ aggregates, suggesting its potential as a neuroprotective agent .

Case Study: Neuroprotection in SH-SY5Y Cells

- Experimental Setup : Cells treated with varying concentrations of the compound prior to Aβ exposure.

- Results : Increased cell viability was observed at concentrations of 10 µM and above, indicating a dose-dependent protective effect.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it targets enzymes involved in the synthesis of nucleic acids and proteins, which are critical for cellular function. Its mechanism of action involves binding to the active sites of these enzymes, leading to inhibition of their activity .

| Enzyme Target | Inhibition Percentage (%) |

|---|---|

| Carbonic Anhydrase | 70 |

| Dipeptidase | 55 |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics, making it a suitable candidate for therapeutic applications. Studies suggest that it can cross the blood-brain barrier (BBB), enhancing its potential for CNS-related therapies .

Propriétés

IUPAC Name |

1-benzyl-N-tert-butylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-13(2,3)15-18(16,17)14(9-10-14)11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKBDPXLOWCJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619515 | |

| Record name | 1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669008-33-7 | |

| Record name | 1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.